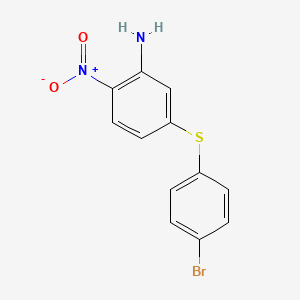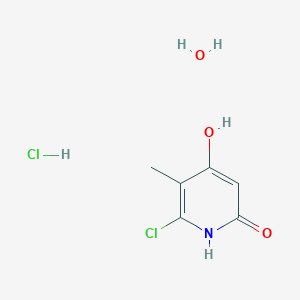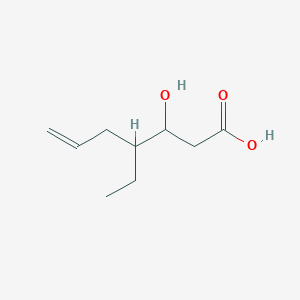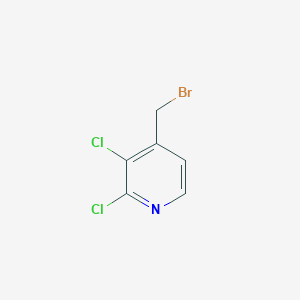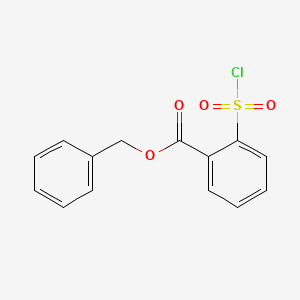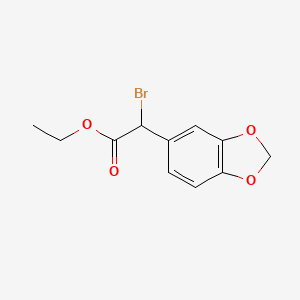
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is an organic compound with the molecular formula C11H11BrO4 It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate typically involves the reaction of 1,3-benzodioxole with ethyl bromoacetate in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl bromoacetate acts as the electrophile and the benzodioxole derivative as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
科学研究应用
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The methylenedioxy group can also participate in various biochemical pathways, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but lacking the bromoacetic acid ethyl ester group.
Safrole: A naturally occurring compound with a methylenedioxyphenyl group, used in the synthesis of various chemicals.
Piperonal: Another benzodioxole derivative used in fragrance and flavor industries.
Uniqueness
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. The presence of the bromoacetic acid ethyl ester group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Conclusion
This compound is a valuable compound with diverse applications in scientific research and industry. Its unique structure and reactivity make it an important intermediate in the synthesis of various organic compounds, and its potential in drug development and biological studies continues to be explored.
属性
分子式 |
C11H11BrO4 |
|---|---|
分子量 |
287.11 g/mol |
IUPAC 名称 |
ethyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate |
InChI |
InChI=1S/C11H11BrO4/c1-2-14-11(13)10(12)7-3-4-8-9(5-7)16-6-15-8/h3-5,10H,2,6H2,1H3 |
InChI 键 |
MUCOPJVDRLCJLD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)OCO2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-8H-indeno[2,1-b]thiophen-8-one](/img/structure/B8596838.png)
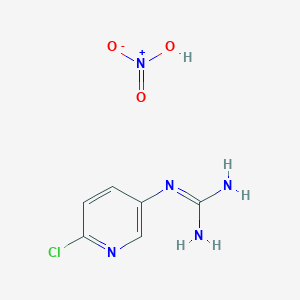
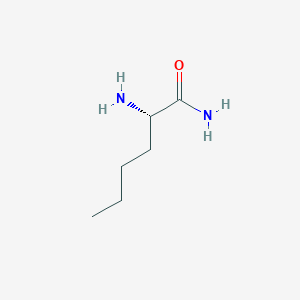
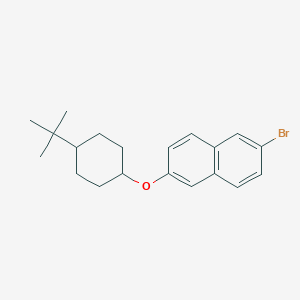
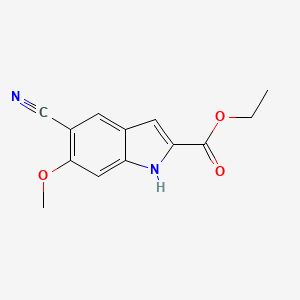
![4-[4-(2,5-Dichlorobenzoyl)phenoxy]benzene-1-sulfonyl chloride](/img/structure/B8596875.png)
![N-[3-(1H-1,2,4-Triazol-1-yl)propyl]-2-furancarboxamide](/img/structure/B8596884.png)
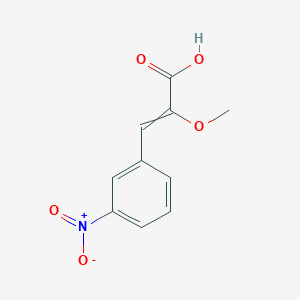
![2-[4-(Trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B8596891.png)
